
3-tert-Butoxythiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxythiophene is an organic compound with the molecular formula C8H12OS. It is a derivative of thiophene, where a tert-butoxy group is attached to the third carbon of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxythiophene typically involves the reaction of thiophene with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butoxythiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagent used.
Applications De Recherche Scientifique
3-tert-Butoxythiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 3-tert-Butoxythiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of 3-tert-Butoxythiophene, used widely in organic synthesis.
3,6-Di-tert-butylcarbazole: Another compound with tert-butyl groups, used in materials science for its electronic properties.
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone: A derivative of thiophene with similar structural features
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
49596-64-7 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-4-5-10-6-7/h4-6H,1-3H3 |
Clé InChI |
AHEZAMUVPRLNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

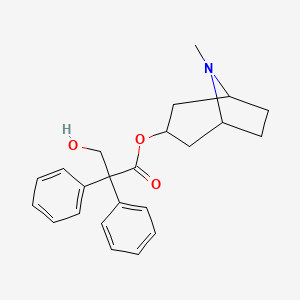
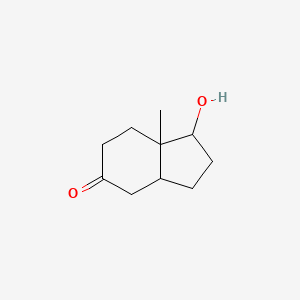
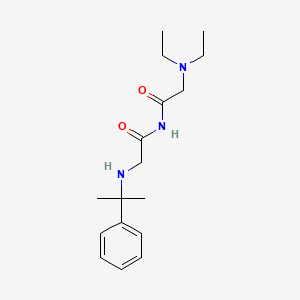
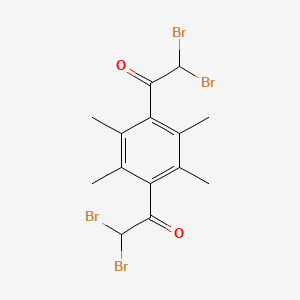
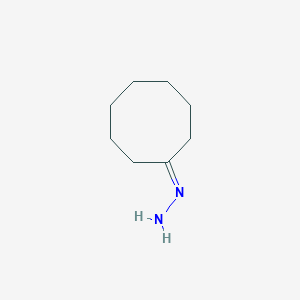

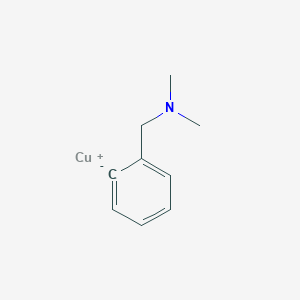

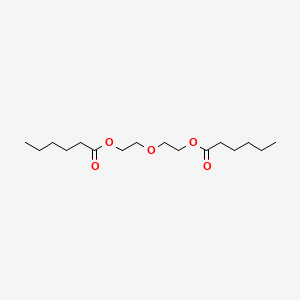
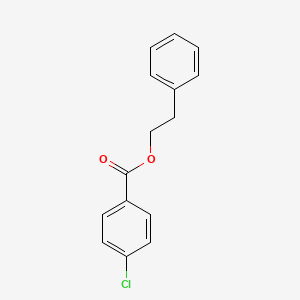
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
